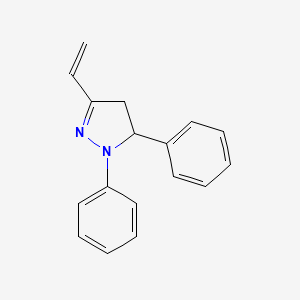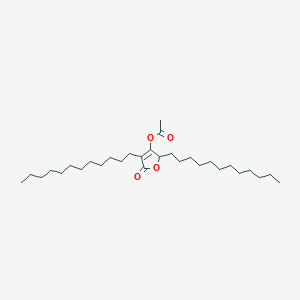
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate is a chemical compound with a complex structure that includes a furan ring substituted with dodecyl chains and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate typically involves the reaction of dodecyl-substituted furan derivatives with acetic anhydride under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicine or industry.
Comparison with Similar Compounds
Similar Compounds
5-oxo-4,5-dihydro-2-furylacetic acid: A related compound with a similar furan ring structure.
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: Another furan derivative with different substituents.
Uniqueness
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate is unique due to its long dodecyl chains, which impart distinct physical and chemical properties
Properties
CAS No. |
64580-86-5 |
|---|---|
Molecular Formula |
C30H54O4 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(2,4-didodecyl-5-oxo-2H-furan-3-yl) acetate |
InChI |
InChI=1S/C30H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-27-29(33-26(3)31)28(34-30(27)32)25-23-21-19-17-15-13-11-9-7-5-2/h28H,4-25H2,1-3H3 |
InChI Key |
OIYORFUWSNLSJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1C(=C(C(=O)O1)CCCCCCCCCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


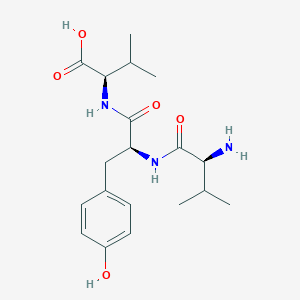
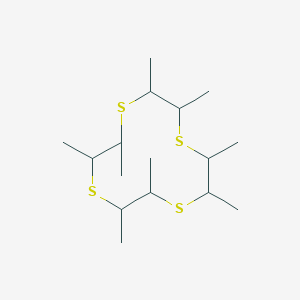
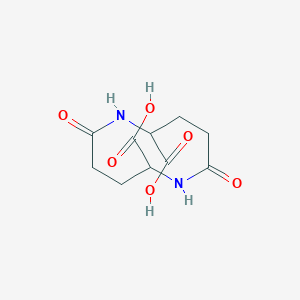
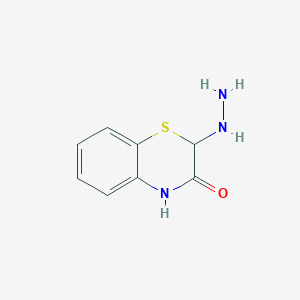
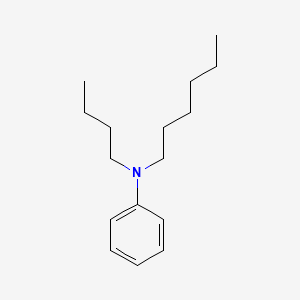
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
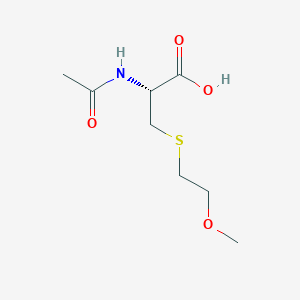
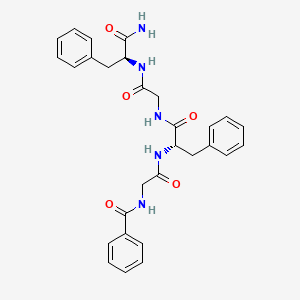
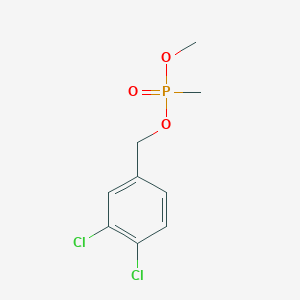
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
